molecular formula C13H9ClN2O B1269605 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline CAS No. 313701-55-2

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

Cat. No. B1269605
M. Wt: 244.67 g/mol
InChI Key: OQKDQHJUUGMNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to an oxazole ring . It’s an important motif in medicinal chemistry due to its wide range of pharmacological activities .


Synthesis Analysis

Benzoxazoles can be synthesized through various methods. One common method involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or ketones . The reaction conditions and catalysts can vary, and may include nanocatalysts, metal catalysts, and ionic liquid catalysts .


Molecular Structure Analysis

The molecular structure of benzoxazole consists of a planar bicyclic system. The benzene ring is aromatic, and the oxazole ring includes a nitrogen and an oxygen atom .


Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including condensation with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions can vary, and the catalyst can be reused for multiple runs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, they generally have good thermal and photostability .

Scientific Research Applications

Structural Analysis and Coordination Compounds

A study by Téllez et al. (2013) synthesized a compound related to 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, investigating its different conformers and tautomers through ab initio calculations. The structural study of coordination compounds like [Co(L)2(H2O)] and [Ni(L)2(H2O)2] was also discussed, highlighting its potential in inorganic chemistry and material science (Téllez et al., 2013).

Antimicrobial and Analgesic Activity

Jayanna et al. (2013) conducted research on derivatives of 1,3-benzoxazole, showing pronounced antimicrobial and analgesic activity. This research, through molecular docking studies, also demonstrated high receptor affinity, indicating its significance in the development of new pharmaceutical compounds (Jayanna et al., 2013).

Synthesis and Antimicrobial Activity

Temiz‐Arpacı et al. (2005) synthesized a series of 5-[2-(morpholin‐4‐yl)acetamido] and/or 5-[2-(4‐substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazole derivatives. They tested these compounds for in vitro activities against various bacterial strains and Candida species, showing broad-spectrum activity (Temiz‐Arpacı et al., 2005).

Design and Biological Evaluation as Anticancer Agents

Fathima et al. (2022) designed and synthesized novel 4-chloro-1,3-benzoxazole derivatives, evaluating their antimicrobial, antifungal, antioxidant, and anticancer activities. Molecular docking studies were also performed to elucidate their anticancer activity, suggesting their potential in cancer research (Fathima et al., 2022).

Electrochemistry and Chemiluminescence

Zhao et al. (2015) explored the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, including compounds with a chloro substituent. This study provides valuable insights into the use of such compounds in photonics and electronics (Zhao et al., 2015).

Safety And Hazards

The safety and hazards of benzoxazole derivatives can vary depending on their specific structure. Some benzoxazole derivatives have been found to exhibit toxic effects, so appropriate safety measures should be taken when handling these compounds .

Future Directions

Benzoxazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzoxazole-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKDQHJUUGMNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

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